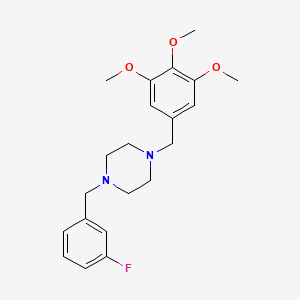![molecular formula C23H17ClN2O2 B3481945 N-(5-chloro-2-pyridinyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B3481945.png)
N-(5-chloro-2-pyridinyl)-3-[(1-naphthyloxy)methyl]benzamide
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-3-[(1-naphthyloxy)methyl]benzamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. This compound exhibits a unique mechanism of action that targets specific enzymes and signaling pathways in the body, leading to a range of biochemical and physiological effects.
Mécanisme D'action
TAK-659 exerts its pharmacological effects by selectively inhibiting the activity of BTK, a key enzyme involved in B-cell receptor signaling. By blocking this pathway, TAK-659 can prevent the activation and proliferation of malignant B-cells, leading to tumor cell death. Additionally, TAK-659 can modulate the activity of other enzymes and proteins involved in immune cell activation, leading to a range of downstream effects on immune cell function and cytokine production.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a range of biochemical and physiological effects in preclinical models, including inhibition of BTK and other enzymes involved in immune cell activation, modulation of cytokine production, and induction of apoptosis in cancer cells. These effects are highly specific to the target enzymes and signaling pathways, leading to minimal off-target effects and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for use in laboratory experiments, including high potency and selectivity for the target enzymes, well-established synthetic methods, and a favorable safety profile. However, there are also limitations to consider, such as the need for specialized equipment and expertise for handling and administering the compound, and potential variations in efficacy and toxicity across different cell types and disease models.
Orientations Futures
There are many potential future directions for research on TAK-659, including further optimization of the synthetic route to improve yield and purity, exploration of its activity in combination with other therapeutic agents, and investigation of its potential use in other disease indications beyond cancer and autoimmune diseases. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of TAK-659 in humans, as well as to identify potential biomarkers of response and resistance.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases, demonstrating promising efficacy and safety profiles. In particular, this compound has shown potent activity against B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma, by inhibiting the Bruton's tyrosine kinase (BTK) signaling pathway. TAK-659 has also been shown to modulate the activity of other enzymes and proteins involved in immune cell activation, such as spleen tyrosine kinase (SYK) and phosphoinositide 3-kinase (PI3K), making it a potential therapeutic option for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-(naphthalen-1-yloxymethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c24-19-11-12-22(25-14-19)26-23(27)18-8-3-5-16(13-18)15-28-21-10-4-7-17-6-1-2-9-20(17)21/h1-14H,15H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMQSUNPJKYUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC(=CC=C3)C(=O)NC4=NC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,3-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3481891.png)
![1-[2-(trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B3481905.png)
![4-fluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B3481910.png)
![1-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B3481911.png)
![N,N'-bis[2-(3-chlorophenyl)ethyl]phthalamide](/img/structure/B3481915.png)
![2-[(2-chloro-4,5-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3481920.png)
![4-[(4-tert-butylphenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B3481938.png)
![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3481941.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3481942.png)
![2-pyridinylmethyl 4-[(1-naphthyloxy)methyl]benzoate](/img/structure/B3481948.png)
![1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3481949.png)

